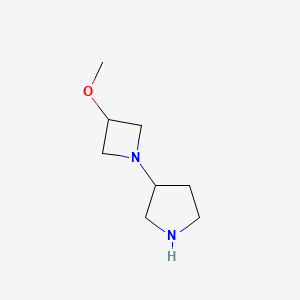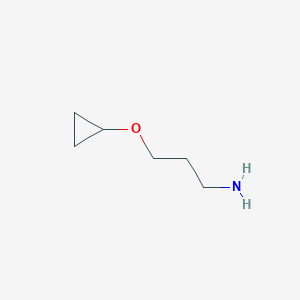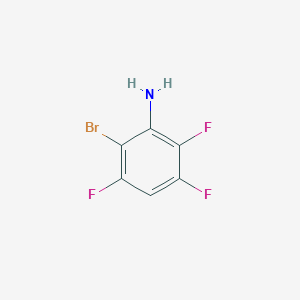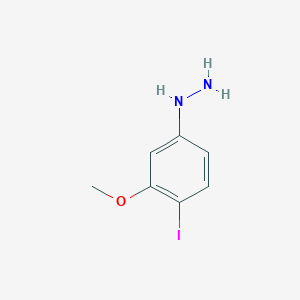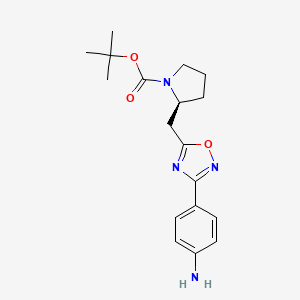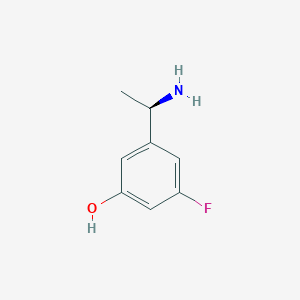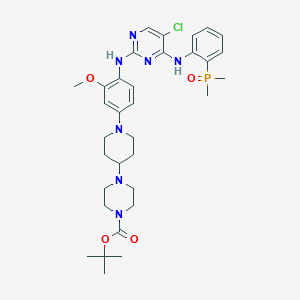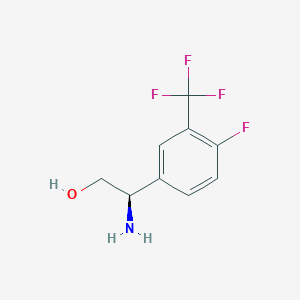
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with a fluorinated aromatic ring and an amino alcohol moiety, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid, bromine, and other electrophilic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and amino alcohol moiety allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Fluoro-3-(trifluoromethyl)benzylamine: A related compound with a similar aromatic structure but lacking the amino alcohol moiety.
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol: A structurally similar compound with a chlorine substituent instead of fluorine.
Uniqueness
®-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both fluorine and trifluoromethyl groups on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9F4NO |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
Clave InChI |
UJJZTXPJTZTQQM-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)F |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




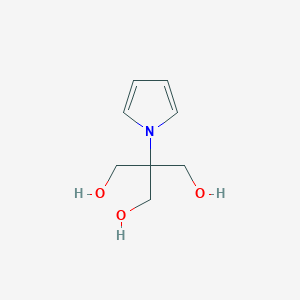
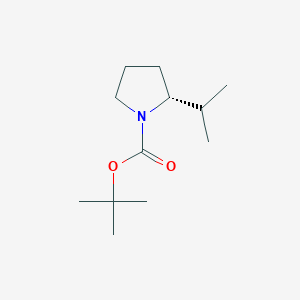
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
